molecular formula C11H14Cl3NO B1458879 3-(3,4-Dichlorophenoxy)piperidine hydrochloride CAS No. 1384430-09-4

3-(3,4-Dichlorophenoxy)piperidine hydrochloride

Cat. No. B1458879
M. Wt: 282.6 g/mol
InChI Key: YBXTUNIHSWLBLO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(3,4-Dichlorophenoxy)piperidine hydrochloride is C11H13Cl3N2O.HCl. The average mass is 282.594 Da and the monoisotopic mass is 281.014099 Da .


Physical And Chemical Properties Analysis

3-(3,4-Dichlorophenoxy)piperidine hydrochloride is a white to off-white crystalline powder. The compound has a molecular weight of 282.6 . The InChI code is 1S/C11H13Cl2NO.ClH/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H .

Scientific Research Applications

Metabolic Activity and Obesity Research

Studies have shown compounds with structural similarities to 3-(3,4-Dichlorophenoxy)piperidine hydrochloride, such as 3-hydroxymethyl N-methyl piperidine derivatives, to reduce food intake and weight gain in obese rats. This suggests potential applications in researching metabolic activities and developing treatments for obesity. For instance, chronic administration of these compounds has been associated with increased free fatty acid concentrations in obese rats, indicating a shift in metabolic pathways that could have therapeutic implications (Massicot et al., 1985).

Neuropsychopharmacology and Feeding Behavior

Another significant application area is the exploration of the effects on feeding behavior and the potential neuropsychopharmacological impacts. Certain derivatives have shown to affect the satiety center, reducing obesity in mice without displaying psychotropic activity. This highlights the compound's potential utility in studying neuropsychopharmacological effects related to feeding behaviors and appetite regulation (Massicot et al., 1984).

Structural and Molecular Studies

The structural and molecular characterization of related piperidine derivatives provides a foundation for further chemical and pharmaceutical research. Crystal and molecular structure analyses offer insights into the physicochemical properties, which are crucial for the development of new materials and drugs. For example, studies on 4-carboxypiperidinium chloride reveal detailed structural data, which can inform the synthesis of novel compounds with specific desired properties (Szafran et al., 2007).

Antimicrobial Activities

The synthesis and characterization of new piperidine derivatives from key intermediates, such as S-glutamic acid, have led to the discovery of compounds with antimicrobial activities. This demonstrates the compound's potential application in developing new antimicrobial agents. Research into such derivatives can lead to the identification of novel therapeutic options for treating microbial infections (Ovonramwen et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

The future directions for the use and study of 3-(3,4-Dichlorophenoxy)piperidine hydrochloride are not specified in the search results. The compound’s potential applications would depend on its physical and chemical properties, as well as the results of further experimental studies .

properties

IUPAC Name

3-(3,4-dichlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXTUNIHSWLBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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